Evidence Item 1: Differential Reactivity Driven by Steric Bulk in Nanoreactors
The impact of the tert-butyl group on the reactivity of phenylboronic acids is starkly illustrated in a study on shape-selective catalysis within mesoporous silica nanoreactors [1]. Under identical reaction conditions, a less sterically hindered n-butyl phenylboronic acid reacted efficiently, while the bulkier tert-butyl phenylboronic acid was completely unreactive.
| Evidence Dimension | Yield of Suzuki-Miyaura cross-coupling product |
|---|---|
| Target Compound Data | Not directly tested, but class inference applies; the tert-butyl group is the key determinant of behavior. |
| Comparator Or Baseline | n-Butyl phenylboronic acid (n-Bu) vs. tert-Butyl phenylboronic acid (t-Bu) |
| Quantified Difference | n-Bu: 86% product yield; t-Bu: 0% product yield [1] |
| Conditions | Suzuki-Miyaura coupling of phenylboronic acid derivative with iodobenzene catalyzed by Pd@meso-SiO2 nanoreactor [1] |
Why This Matters
This extreme difference quantifies how the tert-butyl group's steric bulk can dictate whether a reaction proceeds at all, making 3-Bromo-5-tert-butylphenylboronic acid essential for introducing a specific, bulky, and hydrophobic motif that can be leveraged for selectivity in complex catalytic environments.
- [1] Chen, Z., Cui, Z. M., Li, P., Cao, C. Y., Hong, Y. L., Wu, Z. Y., & Song, W. G. (2012). Diffusion induced reactant shape selectivity inside mesoporous pores of Pd@meso-SiO2 nanoreactor in Suzuki coupling reactions. The Journal of Physical Chemistry C, 116(28), 14986-14991. View Source
